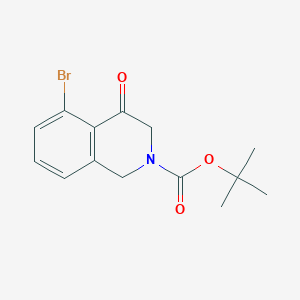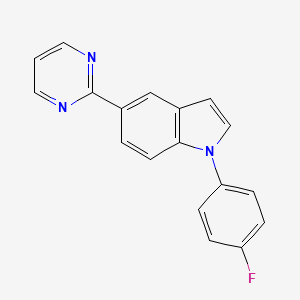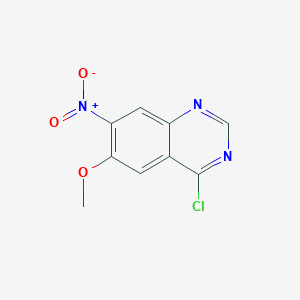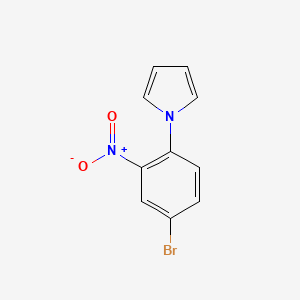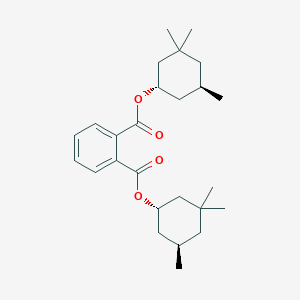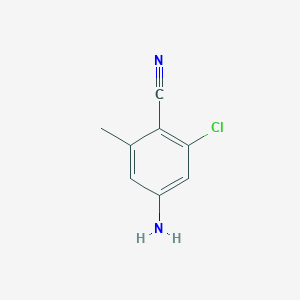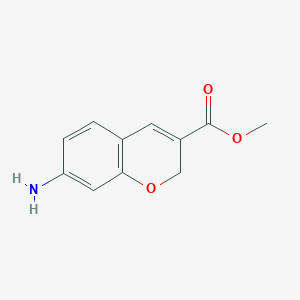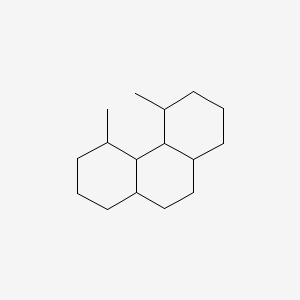
4,5-Dimethyltetradecahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,5-Dimethyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions . The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation process . Industrial production methods may involve similar hydrogenation techniques but on a larger scale, utilizing continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
4,5-Dimethyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Scientific Research Applications
4,5-Dimethyltetradecahydrophenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
4,5-Dimethyltetradecahydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the methyl groups and the fully saturated structure.
Tetradecahydrophenanthrene: A fully saturated derivative of phenanthrene without the methyl substitutions.
4,5-Dimethylphenanthrene: A derivative with methyl groups at the 4 and 5 positions but without the fully saturated structure.
Properties
CAS No. |
56292-68-3 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
4,5-dimethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C16H28/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h11-16H,3-10H2,1-2H3 |
InChI Key |
LRCLMXSQZAMLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1C3C(CCCC3CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


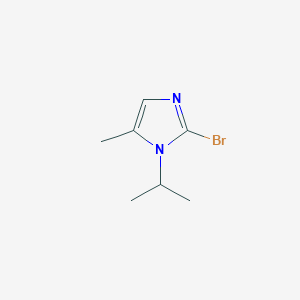

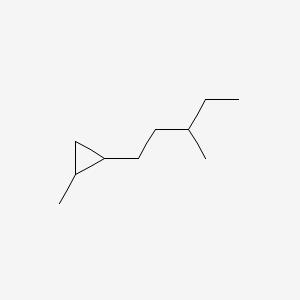

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
